3-methyl-N-[4-(4-methylpiperidin-1-yl)phenyl]butanamide
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Overview
Description
3-methyl-N-[4-(4-methylpiperidin-1-yl)phenyl]butanamide is a synthetic organic compound that features a piperidine ring, a phenyl group, and a butanamide moiety
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3-methyl-N-[4-(4-methylpiperidin-1-yl)phenyl]butanamide typically involves the following steps:
Formation of the Piperidine Ring: The piperidine ring can be synthesized through hydrogenation of pyridine derivatives using cobalt, ruthenium, or nickel-based nanocatalysts.
Attachment of the Phenyl Group: The phenyl group is introduced via a substitution reaction, where a suitable phenyl halide reacts with the piperidine derivative under basic conditions.
Formation of the Butanamide Moiety: The butanamide moiety is formed by reacting the intermediate with a butanoyl chloride in the presence of a base such as triethylamine.
Industrial Production Methods
Industrial production of this compound may involve continuous flow synthesis techniques to enhance yield and purity. These methods often utilize automated systems to control reaction conditions precisely, ensuring consistent product quality.
Chemical Reactions Analysis
Types of Reactions
3-methyl-N-[4-(4-methylpiperidin-1-yl)phenyl]butanamide undergoes several types of chemical reactions:
Common Reagents and Conditions
Oxidation: Potassium permanganate, chromium trioxide
Reduction: Hydrogen gas, palladium on carbon
Substitution: Phenyl halides, nucleophiles (amines, thiols)
Major Products
Oxidation: Ketones, carboxylic acids
Reduction: Reduced amine derivatives
Substitution: Substituted phenyl derivatives
Scientific Research Applications
3-methyl-N-[4-(4-methylpiperidin-1-yl)phenyl]butanamide has several scientific research applications:
Mechanism of Action
The mechanism of action of 3-methyl-N-[4-(4-methylpiperidin-1-yl)phenyl]butanamide involves its interaction with specific molecular targets, such as receptors or enzymes. The compound binds to these targets, modulating their activity and leading to various biological effects. The exact pathways and molecular targets depend on the specific application and context of use .
Comparison with Similar Compounds
Similar Compounds
- N-(4-Methyl-3-((4-(pyridin-3-yl)pyrimidin-2-yl)amino)phenyl)-4-((4-methylpiperazin-1-yl)methyl)benzamide
- 4-Methylpiperidine
- 4-[(4-Methyl-1-piperazinyl)methyl]-N-[3-[[4-(3-pyridazinyl)phenyl]methyl]benzamide
Uniqueness
3-methyl-N-[4-(4-methylpiperidin-1-yl)phenyl]butanamide is unique due to its specific combination of a piperidine ring, phenyl group, and butanamide moiety. This structure imparts distinct chemical and biological properties, making it valuable for various applications in research and industry.
Properties
IUPAC Name |
3-methyl-N-[4-(4-methylpiperidin-1-yl)phenyl]butanamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H26N2O/c1-13(2)12-17(20)18-15-4-6-16(7-5-15)19-10-8-14(3)9-11-19/h4-7,13-14H,8-12H2,1-3H3,(H,18,20) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
GHJYUSLXYLCFSV-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1CCN(CC1)C2=CC=C(C=C2)NC(=O)CC(C)C |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H26N2O |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
274.4 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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